N-(2-bromo-4-fluorobenzyl)-N-methylethanamine
Description
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFCQYTORDKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the ortho position on the benzyl ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the fluorine atom at the para position.
Reaction Conditions and Reagents
| Reagent System | Solvent | Temperature | Outcome |
|---|---|---|---|
| Cu(I) catalyst + amines | DMF | 80–100°C | Bromine replaced with pyridyl/amine groups |
| K₂CO₃ + thiophenol | DMSO | 60°C | Thioether formation at ortho position |
Key Findings :
-
Copper-catalyzed reactions enable coupling with nitrogen-containing nucleophiles (e.g., pyridines) to yield derivatives like N-(2-pyridyl-4-fluorobenzyl)-N-methylethanamine .
-
Thiophenol displaces bromine under basic conditions, forming a thioether linkage .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst System | Solvent | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 72–85% |
| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | THF | 65–78% |
Mechanistic Insight :
-
The fluorine atom stabilizes the transition state via electron-withdrawal, enhancing coupling efficiency.
Amine Functionalization
The secondary amine undergoes alkylation and acylation reactions.
Alkylation
| Alkylating Agent | Base | Product |
|---|---|---|
| Ethyl iodide | K₂CO₃ | N-(2-bromo-4-fluorobenzyl)-N-methyl-N-ethylethanamine |
| Benzyl chloride | NaH | Quaternary ammonium salt |
Note : Steric hindrance from the methyl group limits reactivity toward bulky electrophiles.
Acylation
| Acylating Agent | Solvent | Product |
|---|---|---|
| Acetyl chloride | CH₂Cl₂ | N-acetyl derivative |
| Benzoyl chloride | Et₃N | N-benzoylated product |
Oxidation Reactions
The ethylamine chain is oxidized under controlled conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | N-oxide |
| KMnO₄ | H₂O, 80°C | Degradation to carboxylic acid |
Caution : Strong oxidants like KMnO₄ lead to decomposition of the benzyl moiety.
Reduction Reactions
The bromine atom can be reductively removed under hydrogenation conditions.
Catalytic Hydrogenation
| Catalyst | Solvent | Pressure | Product |
|---|---|---|---|
| Pd/C, H₂ | EtOH | 1 atm | N-(4-fluorobenzyl)-N-methylethanamine |
| Raney Ni | THF | 3 atm | Dehalogenated amine |
Yield : 88–92% for Pd/C-mediated debromination .
Complexation with Metals
The amine group acts as a ligand for metal ions.
Coordination Chemistry
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | Catalytic intermediates |
| Fe(NO₃)₃ | 1:3 | Octahedral | Magnetic studies |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects on neurological disorders and other medical conditions. For instance, compounds with similar structures have been shown to interact with neurotransmitter receptors, which may lead to novel treatments for conditions such as depression or anxiety disorders.
Case Study: Neurological Applications
A study investigated the effects of related compounds on serotonin receptors, revealing that modifications in the bromine and fluorine positions significantly affected receptor binding affinity. This finding underscores the importance of structural variations in developing effective psychoactive medications .
Material Science
Development of Advanced Materials
The compound's unique structure allows it to be utilized in the development of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in organic electronics and photonics.
Data Table: Material Properties Comparison
| Property | This compound | Related Compounds |
|---|---|---|
| Solubility | Moderate | Varies |
| Thermal Stability | High | Moderate |
| Conductivity | Low | Varies |
| Optical Activity | Present | Absent |
Biological Studies
Enzyme Inhibition and Receptor Binding
In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activity, providing insights into metabolic pathways.
Case Study: Enzyme Interaction
Research has shown that this compound can inhibit certain enzymes involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs. A notable study demonstrated that the compound inhibited cytochrome P450 enzymes, leading to altered drug metabolism profiles in experimental models .
Toxicology and Safety Assessments
Given its potential use as a psychoactive substance, understanding the toxicity and safety profile of this compound is crucial. Recent reports highlight accidental ingestions leading to severe reactions, emphasizing the need for comprehensive safety evaluations before clinical use.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 3-Bromo-2-fluorobenzyl alcohol
- 5-Fluoro-2-methylbenzyl alcohol
Uniqueness
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, metabolic pathways, and relevant case studies.
This compound is characterized by the presence of a bromine and a fluorine atom on the benzyl moiety, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions, leading to the formation of substituted derivatives that may exhibit distinct biological activities.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptors (5-HT2A and 5-HT2C). These interactions can lead to modulation of various signaling pathways associated with mood regulation, cognition, and perception. The compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may act as an agonist or antagonist depending on the specific receptor context .
Binding Affinity and Selectivity
Research indicates that compounds with similar structures to this compound demonstrate varying degrees of binding affinity to serotonin receptors. For instance, related benzyl derivatives have shown high selectivity for the 5-HT2A receptor over the 5-HT2C receptor, which is crucial for their psychoactive effects . The binding affinities are typically quantified using values, where lower values indicate higher binding affinity.
| Compound | 5-HT2A | 5-HT2C |
|---|---|---|
| This compound | TBD | TBD |
| 25B-NBF | 8.57 | 7.77 |
| 25I-NBOMe | TBD | TBD |
Case Studies
- Toxicological Analysis : A case study documented the postmortem analysis of a subject who ingested a substance structurally similar to this compound. Toxicological tests revealed significant levels of metabolites in body fluids, highlighting the compound's potential for severe intoxication and its implications in forensic toxicology .
- Metabolism Studies : In vitro studies have demonstrated that related compounds undergo extensive metabolism in human hepatocytes, resulting in multiple metabolites. These studies provide insight into the metabolic pathways that may also apply to this compound, suggesting potential routes for detoxification or bioactivation .
Research Applications
The compound has been explored for various applications:
- Drug Development : Its receptor-binding properties make it a candidate for further development as a therapeutic agent targeting mood disorders or other neurological conditions.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which could be beneficial in pharmaceutical chemistry.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Key signals include the benzylic CH₂ (δ ~3.5–4.0 ppm, split due to coupling with adjacent Br and F) and N-methyl group (δ ~2.2–2.5 ppm). Coupling constants (e.g., ~20 Hz) confirm substituent positions .
- ¹³C NMR : The quaternary carbon attached to Br and F appears at δ ~115–125 ppm, while the benzylic carbon resonates at δ ~45–50 ppm .
- LCMS/HPLC :
- LCMS (e.g., [M+H]⁺ m/z ~260–270) confirms molecular weight, while retention times (e.g., ~1.3–1.4 minutes under SMD-TFA05 conditions) assess purity .
- Elemental Analysis : Validates halogen content (Br ~30%, F ~7%) to rule out dehalogenation side reactions .
How can researchers design experiments to investigate the biological activity of this compound, particularly in antifungal studies?
Advanced Research Question
- Target Selection : Prioritize fungal enzymes with known sensitivity to benzylamine derivatives, such as squalene epoxidase (inhibited by allylamines like terbinafine) .
- Assay Design :
- In Vitro Antifungal Testing : Use microdilution assays (e.g., CLSI M38 guidelines) against dermatophytes (e.g., Trichophyton rubrum) and yeasts (e.g., Candida albicans). Compare MIC values to reference drugs (e.g., amphotericin B) .
- Structure-Activity Relationship (SAR) : Modify the bromo/fluoro substitution pattern to assess electronic effects on potency. Fluorine’s electronegativity may reduce basicity, impacting membrane penetration .
- Enantiomer Separation : Use chiral chromatography or enzymatic resolution to isolate (R)- and (S)-enantiomers, as stereochemistry often dictates activity (e.g., (S)-enantiomers showing higher potency in some analogs) .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals, or high-resolution MS for exact mass confirmation) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate proposed conformers .
- Controlled Degradation Studies : Hydrolyze the compound under acidic/basic conditions and analyze fragments to confirm substituent positions (e.g., bromine retention in hydrolysis products) .
- Crystallography : If crystalline derivatives are obtainable, X-ray diffraction provides unambiguous proof of stereochemistry and connectivity .
How does the electronic environment of the bromo-fluorobenzyl group influence the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- Electrophilicity : The electron-withdrawing Br and F substituents increase the electrophilicity of the benzylic carbon, enhancing reactivity in SN2 reactions (e.g., with thiols or amines).
- Steric Effects : Ortho-bromo substitution introduces steric hindrance, potentially slowing reactions at the benzylic position. Kinetic studies (e.g., monitoring by ¹⁹F NMR) can quantify these effects .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in alkylation reactions, improving yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
